molecular formula C11H16BrNO4 B563307 rac α-Ethyl DOPA Hydrobromide CAS No. 1329833-85-3

rac α-Ethyl DOPA Hydrobromide

Cat. No.: B563307
CAS No.: 1329833-85-3
M. Wt: 306.156
InChI Key: AIUVUJQXEMPCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac α-Ethyl DOPA Hydrobromide: is a chemical compound with the molecular formula C₁₁H₁₆BrNO₄ and a molecular weight of 306.15 g/mol It is a derivative of DOPA (3,4-dihydroxyphenylalanine) and is characterized by the presence of an ethyl group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac α-Ethyl DOPA Hydrobromide typically involves the reaction of α-ethyl-DOPA with hydrobromic acid. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: rac α-Ethyl DOPA Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

rac α-Ethyl DOPA Hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac α-Ethyl DOPA Hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

rac α-Ethyl DOPA Hydrobromide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of the ethyl group, which may confer different pharmacological properties compared to its analogs. This structural difference can influence its biological activity and potential therapeutic applications .

Properties

CAS No.

1329833-85-3

Molecular Formula

C11H16BrNO4

Molecular Weight

306.156

IUPAC Name

2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid;hydrobromide

InChI

InChI=1S/C11H15NO4.BrH/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,2,6,12H2,1H3,(H,15,16);1H

InChI Key

AIUVUJQXEMPCTK-UHFFFAOYSA-N

SMILES

CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br

Synonyms

L-α-Amino-α-(3,4-dihydroxybenzyl)butyric Acid Hydrobromide;  α-Ethyl-3-hydroxy-L-tyrosine Hydrobromide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.